molecular formula C9H12FNO2 B13057600 2-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol

2-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol

Cat. No.: B13057600
M. Wt: 185.20 g/mol
InChI Key: MTZMSHWWWQFRBU-OLAZFDQMSA-N
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Description

2-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorophenol and (S)-1-amino-2-propanol.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-((1S)-1-Amino-2-oxopropyl)-5-fluorophenol.

Scientific Research Applications

2-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the fluorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
  • 2-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol
  • 2-((1S)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Uniqueness

The unique combination of functional groups in 2-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol, particularly the position of the fluorine atom on the phenol ring, distinguishes it from similar compounds. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxypropyl]-5-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1

InChI Key

MTZMSHWWWQFRBU-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=C(C=C(C=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)F)O)N)O

Origin of Product

United States

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